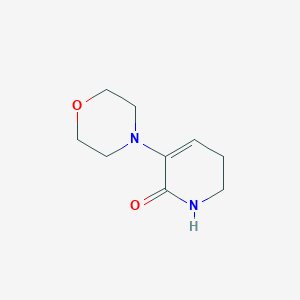

3-Morpholino-5,6-dihydropyridin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

5-morpholin-4-yl-2,3-dihydro-1H-pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-9-8(2-1-3-10-9)11-4-6-13-7-5-11/h2H,1,3-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRICXDSOENVWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619536 | |

| Record name | 3-(Morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545445-40-7 | |

| Record name | 3-(Morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholin-4-yl)-1,2,5,6-tetrahydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Morpholino-5,6-dihydropyridin-2(1H)-one and its Derivatives: Core Properties and Applications in Drug Development

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the fundamental properties of 3-morpholino-5,6-dihydropyridin-2(1H)-one and its commercially significant derivatives. As a core heterocyclic scaffold, this compound has garnered substantial interest in medicinal chemistry, primarily as a pivotal building block in the synthesis of modern pharmaceuticals. This document will delve into the physicochemical characteristics, synthesis pathways, and the critical role of its derivatives as intermediates in the production of the anticoagulant drug, Apixaban.

The 3-Morpholino-5,6-dihydropyridin-2(1H)-one Scaffold: An Introduction

The molecule 3-morpholino-5,6-dihydropyridin-2(1H)-one represents a unique structural motif, integrating a morpholine ring with a dihydropyridinone core. While information on the unsubstituted parent compound is limited, its derivatives, particularly those substituted at the N1 position of the pyridinone ring, are of significant industrial and academic interest. These derivatives serve as crucial intermediates in multi-step organic syntheses, most notably in the manufacturing of Apixaban, a direct factor Xa inhibitor.

The core structure's inherent reactivity and stability are modulated by the substituents on the dihydropyridinone ring. The morpholine moiety often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, to the final active pharmaceutical ingredient (API).

Key Derivatives and Their Physicochemical Properties

The most extensively studied and utilized derivatives are 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one and 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. Their properties are summarized below.

| Property | 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one |

| CAS Number | 503615-03-0[1][2][3] | 1267610-26-3[4][5] |

| Molecular Formula | C15H17N3O4[1][2] | C15H19N3O2[4][5] |

| Molecular Weight | 303.31 g/mol [2] | 273.33 g/mol [4][5] |

| Appearance | White to Off-White Solid[1] | Off-White to Pale Beige Solid[4][5] |

| Melting Point | 164-166°C[] | >246°C (dec.)[5][7] |

| Boiling Point | 506.5±50.0°C at 760 mmHg (Predicted)[][8] | 491.5±45.0 °C (Predicted)[4][5] |

| Density | 1.356±0.06 g/cm³[] | 1.277±0.06 g/cm³ (Predicted)[4][5] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly, Heated)[] | Slightly soluble in Chloroform and Methanol.[5][7] Water solubility is approximately 1.4 g/L at 25°C[7]. |

| pKa | Not readily available | 4.96±0.10 (Predicted)[5][7][9] |

| Stability | Possesses excellent chemical stability under various processing conditions.[1][3] | Exhibits remarkable thermal stability with a decomposition temperature exceeding 246°C.[7] |

Synthesis and Chemical Reactivity

The synthesis of these key intermediates is a critical aspect of their utility. The general strategies involve the formation of the dihydropyridinone ring and the subsequent introduction of the morpholine moiety.

Synthesis of 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

A common synthetic route involves the reaction of 1-(4-nitrophenyl)-2-piperidone with a halogenating agent like phosphorus pentachloride, followed by the introduction of morpholine.[10]

A two-step reaction with a total yield of 66% has been described where a precursor solid is refluxed with morpholine.[3] An improved, commercially viable four-step process starting from p-nitroaniline has also been reported, achieving an overall yield of 48% and a purity of ≥ 98%.[11]

Synthesis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

This amino derivative is typically synthesized via the reduction of the corresponding nitro compound, 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. A common method employs hydrazine hydrate in the presence of a Raney cobalt catalyst.[5] This reduction is a crucial step in the overall synthesis of Apixaban.

The following diagram illustrates the key synthetic transformation:

Role as a Key Intermediate in Apixaban Synthesis

The primary and most significant application of these morpholino-dihydropyridinone derivatives is as intermediates in the synthesis of Apixaban.[1][3][4] Apixaban is a widely prescribed oral anticoagulant that acts as a direct factor Xa inhibitor, crucial for preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE).[1]

The structural integrity and high purity (typically ≥99%) of these intermediates are paramount to ensure the efficacy and safety of the final Apixaban drug product.[1] The synthesis pathway leverages the reactivity of the aminophenyl group on the 1-(4-aminophenyl) derivative for subsequent cyclization and amide bond formation steps to construct the complex pyrazolo[3,4-c]pyridine-3-carboxamide core of Apixaban.

The following diagram outlines the logical flow from the intermediate to the final drug product:

Experimental Protocols: A Representative Synthesis

Synthesis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one from its Nitro Precursor

Causality: This protocol describes the critical reduction step. The choice of Raney cobalt as a catalyst is due to its high activity and selectivity for nitro group reductions in the presence of other reducible functional groups. Hydrazine hydrate serves as the hydrogen source. The reaction is performed at an elevated temperature to ensure a reasonable reaction rate.

Materials:

-

1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

-

Methanol

-

Water

-

Raney Cobalt

-

Hydrazine Hydrate (80%)

-

Diatomaceous earth

-

Methyl tert-butyl ether (MTBE)

-

500L reactor (or appropriately scaled vessel)

Procedure:

-

Charge the reactor with 25L of water and 25L of methanol.

-

Under stirring, add 2.5 kg of 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one and 250g of Raney cobalt.

-

Raise the temperature of the mixture to 40-50 °C.

-

Slowly add 2.0 kg of hydrazine hydrate (80% solution).

-

Maintain the reaction temperature at 60-70 °C for 3 hours.

-

Monitor the reaction for completion (e.g., by TLC or HPLC).

-

Upon completion, filter the reaction mixture through diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate to remove the solvent.

-

Add MTBE to the resulting filter cake to precipitate the product.

-

Collect the white solid by filtration.

Self-Validation: The purity of the resulting 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one should be assessed by HPLC to be ≥99.8%. The yield should be approximately 98%.[5]

Conclusion

While 3-morpholino-5,6-dihydropyridin-2(1H)-one itself is not extensively characterized in publicly available literature, its N1-substituted derivatives are compounds of immense industrial importance. The 1-(4-nitrophenyl) and 1-(4-aminophenyl) analogs are well-defined chemical entities with established physicochemical properties and robust synthetic protocols. Their role as indispensable intermediates in the synthesis of Apixaban underscores their significance in modern medicine. This guide provides a foundational understanding of these key molecules for professionals engaged in pharmaceutical research and development, highlighting the critical interplay between chemical synthesis, purity, and the production of life-saving therapeutics.

References

-

V & V Pharma Industries. (n.d.). 3-Morpholino-1-(4-Nitrophenyl)-5,6-Dihydropyridin-2(1H)-One Manufacturer, Supplier, and Exporter in India. Retrieved from [Link]

-

LookChem. (n.d.). Exploring 1-(4-Aminophenyl)-3-Morpholino-5,6-Dihydropyridin-2(1H)-one: A Key Apixaban Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Retrieved from [Link]

-

Autech Industry Co., Limited. (n.d.). 3-Morpholino-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

-

MDPI. (2022). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one CAS 1267610-26-3. Retrieved from [Link]

-

PubMed. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Morpholino-1-(2-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

Sources

- 1. 3-Morpholino-1-(4-Nitrophenyl)-5,6-Dihydropyridin-2(1H)-One [vandvpharma.com]

- 2. 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | C15H17N3O4 | CID 21936809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 503615-03-0 [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

- 7. Buy 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 [smolecule.com]

- 8. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one - Safety Data Sheet [chemicalbook.com]

- 9. 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one CAS 1267610-26-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 11. wjpsonline.com [wjpsonline.com]

An In-depth Technical Guide to 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Cornerstone Intermediate in Anticoagulant Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS No. 1267610-26-3), a pivotal intermediate in the synthesis of the direct Factor Xa inhibitor, Apixaban.[1][2] Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's chemical structure, synthesis, characterization, and critical role in modern pharmacotherapy.

Introduction and Strategic Importance

1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a sophisticated heterocyclic compound featuring a dihydropyridinone core.[3] While it may possess intrinsic biological activity, its primary significance in the pharmaceutical landscape is as a cornerstone in the multi-step synthesis of Apixaban, a leading oral anticoagulant.[4][5] The structural integrity and purity of this intermediate are paramount, as they directly influence the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API).[2] Its synthesis and characterization therefore represent critical control points in the manufacturing of Apixaban.[6]

Physicochemical and Structural Properties

The compound is an off-white to pale beige crystalline solid.[4] Its robust heterocyclic framework contributes to high thermal stability, with a melting point recorded above 246°C.[4][5] This stability is advantageous for large-scale production and storage.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1267610-26-3 | [1][3] |

| Molecular Formula | C₁₅H₁₉N₃O₂ | [5][7] |

| Molecular Weight | 273.33 g/mol | [1][5] |

| Appearance | Off-White to Pale Beige Solid | [3][4] |

| Melting Point | >246°C (decomposes) | [4][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Purity (Typical) | ≥98.0% (HPLC) | [3] |

| Storage | 2–8°C under inert gas (Nitrogen or Argon) |

The molecule's structure, combining an aminophenyl group with a morpholino-substituted dihydropyridinone ring, is fundamental to its role in building the complex architecture of Apixaban.[3]

Caption: Chemical structure of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.

Synthesis and Manufacturing

The industrial synthesis of this intermediate is optimized for high yield, purity, and scalability. The most well-documented and efficient pathway involves the catalytic reduction of its nitro-group precursor, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[1]

Causality in Method Selection:

The choice of a catalytic reduction using hydrazine hydrate with a Raney cobalt catalyst is deliberate.[1][8]

-

Expertise: Raney cobalt is a well-established, highly effective catalyst for the reduction of aromatic nitro groups to amines. Its high surface area provides excellent catalytic activity.

-

Experience: Hydrazine hydrate serves as a convenient and efficient hydrogen source in transfer hydrogenation, avoiding the need for high-pressure hydrogen gas, which simplifies reactor design and improves operational safety on a large scale.[9]

-

Trustworthiness: This method is known for its high conversion rates and selectivity, minimizing side-product formation and resulting in a high-purity product (>99.8%) that often requires minimal downstream purification.[1][8]

Caption: Workflow for the catalytic reduction synthesis protocol.

Detailed Experimental Protocol: Catalytic Reduction

This protocol is a representative industrial-scale synthesis.[1][8]

-

Reactor Charging: To a 500L reactor, charge 25L of water and 25L of methanol.

-

Addition of Solids: Under constant stirring, add 2.5 kg of the precursor, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, followed by 250 g of Raney cobalt catalyst.

-

Initial Heating: Raise the temperature of the reaction mixture to 40-50°C.

-

Reductant Addition: Slowly add 2.0 kg of hydrazine hydrate (80% solution) to the mixture. The slow addition is critical to control the exothermic reaction.

-

Reaction Maintenance: After the addition is complete, maintain the reaction temperature at 60-70°C for approximately 3 hours to ensure the reaction proceeds to completion.

-

Filtration: Upon completion, cool the mixture and filter it through a pad of diatomaceous earth to remove the Raney cobalt catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol and water.

-

Product Isolation: Add Methyl tert-butyl ether (MTBE) to the resulting residue to induce precipitation of the solid product.

-

Drying: Collect the white solid by filtration and dry under vacuum. This process typically yields approximately 2.20 kg (98% yield) of the target compound with a purity of 99.8%.[1]

Role in Anticoagulation Therapy: The Link to Apixaban

The strategic value of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is realized in its role as a building block for Apixaban. Apixaban functions by directly, selectively, and reversibly inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade.[8]

FXa is responsible for converting prothrombin to thrombin. Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural mesh of a blood clot.[10] By inhibiting FXa, Apixaban effectively blocks the amplification of the clotting cascade, thereby preventing thrombus formation.[6] The aminophenyl and dihydropyridinone moieties of the intermediate form a core scaffold onto which the remaining functional groups of Apixaban are constructed in subsequent synthetic steps.

Caption: Simplified coagulation cascade showing inhibition by Apixaban.

Analytical Characterization for Quality Assurance

To ensure the intermediate meets the stringent quality standards required for pharmaceutical manufacturing, a comprehensive suite of analytical techniques is employed.[3][7] This self-validating system confirms both the identity and purity of the compound.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity.[11] It separates the target compound from any starting materials, by-products, or degradation products, allowing for precise purity determination (e.g., >99.8%).[1]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (273.33 g/mol ), validating the molecular formula C₁₅H₁₉N₃O₂.[7]

-

Proton Nuclear Magnetic Resonance (¹H-NMR): Confirms the chemical structure by identifying the number, environment, and connectivity of protons in the molecule, ensuring the correct isomeric form has been synthesized.[7]

-

Infrared Spectroscopy (IR): Used to verify the presence of key functional groups, such as the amine (N-H), carbonyl (C=O), and aromatic rings, providing a characteristic fingerprint for the compound.[7]

-

Thermogravimetric Analysis (TGA): Assesses thermal stability and can be used to determine the presence of residual solvents or water.[7]

A Certificate of Analysis (CoA) accompanying the material will summarize the results from these tests, providing a complete quality profile.[7]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound.

-

Storage: The material should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8°C to prevent potential degradation from air or moisture.

-

Safety: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated area or fume hood.

Conclusion and Future Perspectives

1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is more than a mere chemical intermediate; it is an enabling component in the production of a life-saving anticoagulant. The robust and high-yield synthesis protocols developed for its manufacture underscore the advanced process chemistry required in modern drug development.

Beyond its role in Apixaban, the unique scaffold of this molecule holds potential for further exploration.[3] The combination of the dihydropyridinone core with aminophenyl and morpholino substituents could serve as a template for the discovery of novel therapeutic agents, potentially targeting other enzymes or receptors in related biochemical pathways.[6] As such, it remains a compound of significant interest to the medicinal chemistry and pharmaceutical development communities.

References

- Smolecule. (2023, August 15). 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. Retrieved from Smolecule website. [Link not available]

-

Borun Chemical. (n.d.). Exploring 1-(4-Aminophenyl)-3-Morpholino-5,6-Dihydropyridin-2(1H)-one: A Key Apixaban Intermediate. Retrieved from [Link]

-

OChem, Inc. (n.d.). High-Purity Apixaban Intermediate: Synthesis, Applications, and Quality Assurance for Pharmaceutical Research. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

-

Dong, W., et al. (2024, January 17). A practical synthesis for the key intermediate of apixaban. ResearchGate. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, 99%. Retrieved from [Link]

-

Dong, W., et al. (2023, September 1). A practical synthesis for the key intermediate (G) of Apixaban. ResearchGate. Retrieved from [Link]

Sources

- 1. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone synthesis - chemicalbook [chemicalbook.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. innospk.com [innospk.com]

- 4. Buy 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 [smolecule.com]

- 5. 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one , 95% , 1267610-26-3 - CookeChem [cookechem.com]

- 6. nbinno.com [nbinno.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, 99% 1267610-26-3 India [ottokemi.com]

A Comprehensive Technical Guide to 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a pivotal intermediate in modern pharmaceutical synthesis. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of the compound's synthesis, characteristics, and application, grounded in scientific integrity and practical insights.

Core Compound Identification and Properties

CAS Number: 503615-03-0[1][][3][4]

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a specialized pharmaceutical intermediate, recognized for its critical role in the synthesis of Apixaban, a leading anticoagulant medication.[4] Its chemical reliability, purity, and stability are paramount for the consistent, high-yield production of this life-saving drug.[4]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for handling, characterization, and downstream process development.

| Property | Value | Source(s) |

| Molecular Formula | C15H17N3O4 | [1][] |

| Molecular Weight | 303.31 g/mol | [1][] |

| Appearance | White to Off-White/Yellow Solid | [4][5] |

| Purity | ≥97-99% | [4] |

| Storage Temperature | Ambient Storage | |

| InChI Key | LBFAEOWNWSDWRZ-UHFFFAOYSA-N | [6] |

| SMILES | O=C1/C(N2CCOCC2)=C/CCN1C3=CC=C(=O)C=C3 | [3] |

The Synthetic Landscape: Pathways to a Key Intermediate

The synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a well-documented process, with various reported methodologies aiming for improved yield, purity, and commercial viability. Understanding the causality behind the chosen synthetic routes is crucial for process optimization and scale-up.

Two-Step Synthesis from 1-(4-nitrophenyl)-2-piperidone

A common laboratory-scale synthesis involves a two-step process starting from 1-(4-nitrophenyl)-2-piperidone.[1][7] This method, while effective, lays the groundwork for more refined industrial processes.

Step 1: Chlorination The initial step involves the chlorination of 1-(4-nitrophenyl)-2-piperidone using a strong chlorinating agent like phosphorus pentachloride. This reaction introduces a reactive chlorine atom, setting the stage for the subsequent nucleophilic substitution.

Step 2: Morpholine Substitution The chlorinated intermediate is then reacted with morpholine. The morpholine acts as a nucleophile, displacing the chlorine atom and forming the final product. This reaction is typically carried out at reflux for a specified duration to ensure complete conversion.[1][7]

Experimental Protocol: Two-Step Synthesis [1][7]

-

Chlorination: 1-(4-nitrophenyl)-2-piperidone (33 g, 0.15 mol) is reacted with phosphorus pentachloride (109 g, 0.52 mol). The reaction mixture is then quenched by slowly pouring it into 500 mL of ice water.

-

Extraction: The aqueous layer is separated and extracted with chloroform (3 x 100 mL). The combined organic phases are then extracted with ethyl acetate.

-

Washing and Drying: The combined organic phases are washed with a saturated sodium chloride solution (500 mL) and dried with anhydrous magnesium sulfate.

-

Isolation of Intermediate: The desiccant is removed by filtration, and the filtrate is concentrated under reduced pressure to yield a yellow solid (57 g).

-

Morpholine Reaction: The isolated solid (57 g) is placed in a reaction flask, and morpholine (307 mL) is added. The mixture is slowly heated to reflux and maintained for 2 hours.

-

Precipitation and Filtration: After cooling to room temperature, morpholine hydrochloride precipitates. Water (600 mL) is added to precipitate the product. The resulting yellow solid is collected by filtration and dried to yield 30 g of the target compound.

An Improved, Commercially Viable Four-Step Synthesis

To overcome the limitations of earlier methods, such as the use of column chromatography and large excesses of reagents, an improved four-step synthesis has been developed.[8] This process starts from the more economical p-nitroaniline and boasts an overall yield of 48% with a purity of ≥ 98%.[8]

The selection of p-nitroaniline as a starting material is a key economic driver for this process, making it more suitable for large-scale industrial production.[8]

Caption: Improved Four-Step Synthesis Workflow.

Central Role in Apixaban Synthesis

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a designated key intermediate in the synthesis of Apixaban.[4][8] Apixaban is an oral anticoagulant prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE).[4]

The synthesis of Apixaban involves the reaction of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one with (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate in the presence of a base.[9][10] This reaction forms the core structure of the Apixaban molecule.

Caption: Role in Apixaban Synthesis.

Safety and Handling

Proper handling of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is essential in a laboratory and manufacturing setting. The compound is classified with the GHS07 pictogram, indicating that it can be an irritant.

Hazard Statements:[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:[2]

A comprehensive set of precautionary statements, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), should be strictly followed.

Conclusion

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one stands as a testament to the intricate and elegant chemistry that underpins the production of modern pharmaceuticals. Its synthesis, while challenging, has been optimized for both yield and economic viability, ensuring a stable supply for the production of Apixaban. A thorough understanding of its properties, synthesis, and handling is indispensable for any researcher or professional involved in the development and manufacturing of this life-saving anticoagulant.

References

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. ResearchGate. [Link]

-

3-Morpholino-1-(4-Nitrophenyl)-5,6-Dihydropyridin-2(1H)-One Manufacturer, Supplier, and Exporter in India. V & V Pharma Industries. [Link]

- US9603846B2 - Process for the preparation of apixaban.

- US20160113912A1 - An improved process for the preparation of apixaban and intermediates thereof.

-

03-0;3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. Jinan Million Pharmaceutical Co., Ltd. [Link]

- WO2016035007A2 - An improved process for the preparation of apixaban and intermediates thereof.

-

3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone. PubChem. [Link]

-

3-MORPHOLINO-1-(4-NITROPHENYL)-5,6-DIHYDROPYRIDIN-2(1H)-ONE. precisionFDA. [Link]

-

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. Manasa Life Sciences. [Link]

-

3-(morpholin-4-yl)-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one. Nia Innovation. [Link]

Sources

- 1. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 503615-03-0 [chemicalbook.com]

- 3. 503615-03-0|3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 4. 3-Morpholino-1-(4-Nitrophenyl)-5,6-Dihydropyridin-2(1H)-One [vandvpharma.com]

- 5. niainnovation.in [niainnovation.in]

- 6. 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | C15H17N3O4 | CID 21936809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 8. wjpsonline.com [wjpsonline.com]

- 9. US9603846B2 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 10. US20160113912A1 - An improved process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

The Emergence of Morpholino-Dihydropyridinones: A Technical Guide to a Privileged Scaffold in Drug Discovery

Foreword: The Architectural Fusion of Pharmacophores

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of synergistic unions—the thoughtful combination of chemical motifs to unlock new biological activities and enhance pharmacological profiles. This guide delves into the discovery and development of one such promising class of compounds: morpholino-dihydropyridinones (MDPOs). The fusion of the dihydropyridinone core, a "privileged structure" known for its diverse biological activities, with the morpholine moiety, a ubiquitous pharmacophore in approved drugs, represents a rational design strategy aimed at creating potent and selective modulators of cellular pathways implicated in a range of diseases, from cancer to bacterial infections. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, biological evaluation, and mechanistic understanding of MDPO compounds.

The Genesis of a Scaffold: A Rationale-Driven Discovery

The "discovery" of morpholino-dihydropyridinones is not a singular event but rather an evolution of chemical intuition and systematic exploration. The dihydropyrimidinone (DHPM) core, accessible through the well-established Biginelli reaction, has long been a focal point of medicinal chemistry due to its presence in compounds with a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Notably, the DHPM scaffold is found in molecules that act as calcium channel blockers and mitotic kinesin inhibitors.

The morpholine ring, a saturated heterocycle, is a common feature in numerous clinically successful drugs. Its inclusion in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1] The oxygen atom in the morpholine ring can also act as a hydrogen bond acceptor, facilitating interactions with biological targets.[1]

The strategic incorporation of a morpholine moiety onto the dihydropyridinone scaffold was, therefore, a logical step in the quest for novel drug candidates with enhanced efficacy and drug-like properties. This combination was hypothesized to leverage the inherent biological potential of the DHPM core while fine-tuning its interaction with specific targets and improving its overall performance in a biological system.

Synthesis of Morpholino-Dihydropyridinones: The Biginelli Reaction and Its Variants

The cornerstone of MDPO synthesis is the Biginelli reaction, a one-pot multicomponent reaction that efficiently constructs the dihydropyrimidinone ring system.[2][3] This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[2][4] To introduce the morpholine moiety, a morpholino-substituted aldehyde or a β-ketoester bearing a morpholine group can be utilized.

General Synthetic Protocol: A Modified Biginelli Reaction

The following protocol outlines a general procedure for the synthesis of morpholino-dihydropyridinone derivatives.

Reactants:

-

Aromatic or aliphatic aldehyde (1 equivalent)

-

β-ketoester (e.g., ethyl acetoacetate) (1 equivalent)

-

Urea or a substituted urea containing a morpholine moiety (1.5 equivalents)

-

Catalyst (e.g., a Brønsted or Lewis acid, such as HCl, H2SO4, or a metal triflate) (catalytic amount)

-

Solvent (e.g., ethanol, acetonitrile, or solvent-free conditions)

Procedure:

-

Mixing of Reactants: In a round-bottom flask, combine the aldehyde, β-ketoester, and urea/morpholino-urea.

-

Addition of Catalyst and Solvent: Add the catalyst and the chosen solvent to the reaction mixture. For solvent-free conditions, the reactants are mixed neat.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 2-24 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product, if formed, is collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure morpholino-dihydropyridinone compound.

Diagram of the General Synthetic Scheme:

Caption: A generalized workflow for anticancer drug discovery and development.

Antibacterial Activity

The dihydropyrimidinone scaffold has also been explored for its antibacterial potential. [5]The incorporation of a morpholine moiety, which is present in some antibacterial drugs, makes MDPOs attractive candidates for the development of novel anti-infective agents.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. [5][6]

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL. [5]2. Preparation of Compound Dilutions: Serial two-fold dilutions of the MDPO compound are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial inoculum is added to each well containing the compound dilutions. The plate is incubated at 37°C for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). [5]

Mechanism of Action: Targeting Key Signaling Pathways

Elucidating the mechanism of action of MDPO compounds is crucial for their rational development. For anticancer MDPOs, a plausible target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. [7][][9][10] The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. [7]Inhibition of this pathway is a validated strategy in cancer therapy. [9][11]The structural features of some MDPO derivatives suggest they could act as ATP-competitive inhibitors of mTOR kinase. [] Diagram of the mTOR Signaling Pathway:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction - ProQuest [proquest.com]

- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 9. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. List of MTOR inhibitors - Drugs.com [drugs.com]

An In-Depth Technical Guide to the Biological Activity of 3-Morpholino-Dihydropyridinone Derivatives

This guide provides a comprehensive technical overview of 3-morpholino-dihydropyridinone derivatives, a class of heterocyclic compounds demonstrating significant potential in therapeutic applications, particularly in oncology. We will explore their synthesis, mechanism of action, biological evaluation, and future prospects from the perspective of a drug development professional.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," consistently appear in biologically active compounds. The dihydropyridinone core is one such scaffold, known for its diverse pharmacological activities, including antitumor, antiviral, and antibacterial properties.[1][2] When functionalized with a morpholine moiety—a heterocycle recognized for conferring favorable physicochemical and metabolic properties—the resulting 3-morpholino-dihydropyridinone derivatives exhibit compelling biological profiles.[3] This guide will focus primarily on their well-documented role as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[4][5]

Synthetic Strategies: Building the Core Structure

The synthesis of 3-morpholino-dihydropyridinone derivatives is a critical aspect of their development, with various routes established to achieve the desired core structure. A common approach involves a multi-step synthesis, often starting from readily available materials like p-nitroaniline.[6][7]

General Synthetic Workflow

A representative synthesis often proceeds through the formation of a key intermediate, such as 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one.[6] The general steps are outlined below:

Caption: Generalized synthetic workflow for 3-morpholino-dihydropyridinone derivatives.

Detailed Experimental Protocol: Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one

The following protocol is a synthesized example based on common methodologies described in the literature.[6][8]

Step 1: Acylation of p-Nitroaniline

-

Dissolve p-nitroaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Add anhydrous potassium carbonate (1.15 eq) to the solution.

-

Cool the reaction mixture to 0-5 °C.

-

Slowly add 5-chlorovaleryl chloride (1.3 eq) while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 1.5-2 hours.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[6]

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-nitrophenyl)-5-chloropentanamide.

Step 2: Intramolecular Cyclization

-

Dissolve the product from Step 1 in a suitable solvent.

-

Add a base, such as sodium hydride, at 0 °C.[8]

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Monitor the formation of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one by HPLC.

-

Work up the reaction by adding water and extracting the product.

-

Purify the crude product by recrystallization.

Step 3: Nucleophilic Substitution with Morpholine

-

Suspend the chlorinated intermediate from Step 2 in a solvent like toluene.

-

Add morpholine (excess) and a base such as diisopropylethylamine.

-

Heat the reaction mixture to reflux and monitor by HPLC.

-

Upon completion, cool the reaction mixture and isolate the product by filtration.

-

Wash the solid with a suitable solvent to remove impurities.

-

Dry the product under vacuum to obtain 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The primary anticancer activity of many 3-morpholino-dihydropyridinone derivatives stems from their ability to inhibit the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[5]

The morpholine ring is a key feature for inhibitors of this pathway, with its oxygen atom often forming a critical hydrogen bond within the ATP-binding pocket of the PI3K enzyme.[4]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-morpholino-dihydropyridinone derivatives.

By inhibiting PI3K, these derivatives block the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[9]

In Vitro Biological Evaluation: Assessing Anticancer Potency

The anticancer potential of newly synthesized 3-morpholino-dihydropyridinone derivatives is typically first assessed using a panel of in vitro assays.

Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Protocol:

-

Seed cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.[4][10]

-

Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

To confirm the mechanism of action, a direct enzyme inhibition assay against the target kinase (e.g., PI3Kα) is performed.

Protocol:

-

The assay is typically performed in a multi-well plate format.

-

The reaction mixture contains the PI3K enzyme, the substrate (e.g., PIP2), ATP, and the test compound at various concentrations.

-

The reaction is initiated and allowed to proceed for a specific time.

-

The amount of product (e.g., PIP3) is quantified, often using a luminescence-based detection method.

-

The IC50 value for enzyme inhibition is determined from the dose-response curve.[5]

| Compound Type | Target | Reported IC50 Range (nM) | Cancer Cell Lines | Reference |

| 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives | PI3Kα | 31.8 - 44.6 | A2780, U87MG, MCF7, DU145 | [5] |

| Thieno[2,3-d]pyrimidine derivatives | PI3K/mTOR | Varies | A549, PC-3, MCF-7, HepG2 | [4] |

| Morpholine-benzimidazole-oxadiazole derivatives | VEGFR-2 | 49 - 915 | HT-29 | [11] |

| Dihydropyrimidinone derivatives | mTOR/VEGFR-2 | 640 (mTOR), 1970 (VEGFR-2) | NCI-H460, SK-MEL-5, HL-60 | [9] |

Table 1: Representative Biological Activities of Morpholine and Dihydropyridinone Derivatives.

In Vivo Studies and Pharmacokinetics

Promising compounds from in vitro studies are advanced to in vivo evaluation in animal models to assess their efficacy and pharmacokinetic properties.

Xenograft Tumor Models

Human cancer cells are implanted into immunocompromised mice to grow as tumors. The mice are then treated with the test compound, and tumor growth is monitored over time. This model provides an indication of the compound's in vivo efficacy.[12]

Pharmacokinetic Analysis

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Understanding the PK profile is crucial for determining the appropriate dosing regimen.[13] Studies in animals like mice, rats, and monkeys are conducted to determine key parameters such as clearance, volume of distribution, and bioavailability.[14] While specific PK data for 3-morpholino-dihydropyridinone derivatives is not widely published, the general class of morpholino oligomers has been studied, showing favorable distribution to several target organs.[13]

Structure-Activity Relationships (SAR)

SAR studies are essential for optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For morpholino-containing PI3K inhibitors, key structural features influence their activity:

-

The Morpholine Ring: As mentioned, the oxygen atom is crucial for binding to the hinge region of the PI3K active site.[4]

-

The Dihydropyridinone Core: This scaffold provides a rigid framework for orienting the key interacting groups.

-

Substituents on the Phenyl Ring: Modifications to the phenyl ring can significantly impact potency and selectivity. For example, the introduction of different functional groups can alter the electronic properties and steric interactions within the binding pocket.[11]

Future Perspectives and Challenges

3-Morpholino-dihydropyridinone derivatives represent a promising class of compounds, particularly as anticancer agents targeting the PI3K pathway. The modular nature of their synthesis allows for extensive chemical space exploration to optimize their properties.

Challenges:

-

Selectivity: The PI3K family has several isoforms, and achieving selectivity for the desired isoform is crucial to minimize off-target effects.

-

Drug Resistance: Cancer cells can develop resistance to targeted therapies. Combination therapies may be necessary to overcome this.

-

Bioavailability: While the morpholine group can improve solubility, achieving good oral bioavailability remains a key challenge in drug design.[12]

Future research will likely focus on developing more selective inhibitors, exploring their efficacy in combination with other anticancer agents, and optimizing their drug-like properties to advance them into clinical development.

References

- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (URL not available)

- 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one synthesis. (URL not available)

- Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (URL not available)

- Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]

-

A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. [Link]

-

Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. [Link]

-

Several reported potent morpholine based PI3K inhibitors with examples... [Link]

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

-

Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PubMed. [Link]

- Article - Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv

-

Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]

-

Synthesis and anticancer activity of new dihydropyrimidinone derivatives. [Link]

-

Modification of a dihydropyrrolopyrimidine phosphoinositide 3-kinase (PI3K) inhibitor to improve oral bioavailability. [Link]

-

Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ. [Link]

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [Link]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

-

Investigation of the mechanism of action of mefloquine and derivatives against the parasite Echinococcus multilocularis. [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

-

Pharmacokinetics and biodistribution of phosphorodiamidate morpholino antisense oligomers. [Link]

-

Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. [Link]

-

Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. [Link]

-

Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. [Link]

-

Prediction of Human Pharmacokinetics of Phosphorodiamidate Morpholino Oligonucleotides in Duchenne Muscular Dystrophy Patients Using Viltolarsen. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpsonline.com [wjpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modification of a dihydropyrrolopyrimidine phosphoinositide 3-kinase (PI3K) inhibitor to improve oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and biodistribution of phosphorodiamidate morpholino antisense oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prediction of Human Pharmacokinetics of Phosphorodiamidate Morpholino Oligonucleotides in Duchenne Muscular Dystrophy Patients Using Viltolarsen - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Apixaban intermediates

An In-Depth Technical Guide to the Core Intermediates of Apixaban

Introduction

Apixaban, marketed under the trade name Eliquis, is a potent, orally bioavailable, and selective inhibitor of coagulation factor Xa.[1] Its role in preventing and treating thromboembolic disorders has made it a cornerstone of modern anticoagulant therapy.[2] The synthesis of a complex molecule like Apixaban is a multi-step process where the quality and purity of the final Active Pharmaceutical Ingredient (API) are fundamentally dependent on the integrity of its preceding intermediates. For researchers, scientists, and drug development professionals, a deep understanding of these intermediates is not merely academic; it is critical for process optimization, impurity profiling, cost management, and ensuring the ultimate safety and efficacy of the drug.

This guide provides a detailed examination of the key intermediates in the most common and industrially relevant synthetic routes to Apixaban. Moving beyond a simple recitation of reaction schemes, we will explore the causality behind strategic synthetic choices, present detailed experimental protocols, and offer insights into the analytical controls that ensure a robust and reproducible manufacturing process.

Chapter 1: The Convergent Synthesis Strategy of Apixaban

The industrial synthesis of Apixaban is a prime example of a convergent strategy. This approach involves the independent synthesis of complex molecular fragments (the key intermediates), which are then combined in the later stages to form the final product. This is often more efficient than a linear synthesis, as it allows for higher overall yields and easier purification of the intermediates.

The synthesis can be logically dissected into the preparation of two primary building blocks:

-

The Pyrazole Core Fragment: A substituted hydrazone that will form the pyrazole ring of the final molecule.

-

The Lactam Side-Chain Fragment: A complex side chain containing the morpholine and oxopiperidine rings attached to a phenyl group.

These two fragments are then coupled in a key cycloaddition reaction to construct the core pyrazolo-pyridine structure of Apixaban, which is followed by a final amidation step.

Sources

Chemical characteristics of 3-Morpholino-5,6-dihydropyridin-2(1H)-one

An In-depth Technical Guide to the Chemical Characteristics of 3-Morpholino-5,6-dihydropyridin-2(1H)-one and its Derivatives

Introduction

The 3-morpholino-5,6-dihydropyridin-2(1H)-one core is a significant heterocyclic scaffold in modern medicinal chemistry. While the parent compound itself is not extensively documented, its derivatives are crucial intermediates in the synthesis of prominent pharmaceutical agents. Notably, N-substituted analogues of this molecule are pivotal in the industrial production of Apixaban, a widely used direct factor Xa inhibitor for the prevention of thromboembolic events.[1][2][3][4][5] This guide provides a detailed examination of the chemical characteristics of this core structure, drawing insights from its well-studied derivatives, primarily the 1-(4-nitrophenyl) and 1-(4-aminophenyl) substituted compounds. For researchers and drug development professionals, a thorough understanding of this scaffold's properties is essential for process optimization, new analogue synthesis, and quality control.

Chemical Identity and Structure

The fundamental structure consists of a dihydropyridinone ring with a morpholine substituent at the 3-position. The nitrogen at the 1-position is a key point for substitution, which significantly influences the overall properties of the molecule.

Core Structure: 3-Morpholino-5,6-dihydropyridin-2(1H)-one

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 503615-03-0 | C15H17N3O4 | 303.31[6] |

| 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3[7][8] | C15H19N3O2[8][9] | 273.33[8][9] |

| 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one | 545445-44-1[10] | C20H25N3O3 | 355.43 (Calculated) |

Physicochemical Properties

The physicochemical properties of the 3-morpholino-5,6-dihydropyridin-2(1H)-one scaffold are influenced by the substituent at the N1 position. The following table summarizes key properties of its important derivatives.

| Property | 1-(4-Aminophenyl) Derivative | 1-(4-Nitrophenyl) Derivative | 1-(4-(2-oxopiperidin-1-yl)phenyl) Derivative |

| Appearance | White to Off-White Solid[11] | Yellow Solid[12] | Yellow Solid[10] |

| Melting Point | >246°C (decomposes)[3][9][11] | Not specified, but likely high | >199°C (decomposes)[10] |

| Boiling Point | 491.5±45.0 °C (Predicted)[3] | Not specified | Not specified |

| Solubility | Slightly soluble in Chloroform and Methanol[3][11] | Soluble in morpholine (at reflux)[12] | Not specified |

| pKa | 4.96±0.10 (Predicted, for the morpholine nitrogen)[3][11] | Not specified | Not specified |

| Storage | 2–8 °C, under inert gas[3][11][13] | Not specified | Not specified |

The high melting points suggest a stable crystalline lattice for these compounds. The predicted pKa of the aminophenyl derivative indicates that the morpholine nitrogen is weakly basic.[3][11]

Spectral Characterization

The structural features of the 3-morpholino-5,6-dihydropyridin-2(1H)-one core give rise to characteristic spectral signatures.

¹H NMR Spectroscopy

Based on the data for the 1-(4-(2-oxopiperidin-1-yl)phenyl) derivative, the following proton signals are characteristic of the core scaffold[10]:

-

Morpholino Protons: Two distinct multiplets are expected for the morpholino group protons. The protons adjacent to the oxygen typically appear around 3.7 ppm, while those adjacent to the nitrogen appear at a slightly upfield position.

-

Dihydropyridinone Ring Protons:

-

The vinyl proton at the 4-position is expected to be a triplet around 5.7 ppm.

-

The methylene protons at the 5 and 6 positions will appear as multiplets, typically in the range of 2.4-3.8 ppm.

-

Infrared (IR) Spectroscopy

Key IR absorption bands for this scaffold would include[14]:

-

C=O Stretch (Lactam): A strong absorption band around 1650-1680 cm⁻¹.

-

C=C Stretch (Enamine): A medium intensity band around 1600-1620 cm⁻¹.

-

C-N Stretch: Bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the various C-N bonds.

-

C-O-C Stretch (Morpholine): A characteristic band for the ether linkage in the morpholine ring, typically around 1115 cm⁻¹.

Mass Spectrometry

The molecular ion peak in the mass spectrum will correspond to the molecular weight of the specific derivative. For the 1-(4-(2-oxopiperidin-1-yl)phenyl) derivative, an EI-MS (m/z) of 355.2 has been reported, consistent with its molecular weight.[10]

Synthesis and Reactivity

The synthesis of 3-morpholino-5,6-dihydropyridin-2(1H)-one derivatives is a multi-step process, often starting from readily available materials. A common route involves the reaction of a substituted aniline with a suitable precursor to form the dihydropyridinone ring, followed by the introduction of the morpholine moiety.

A representative synthesis for the 1-(4-nitrophenyl) derivative is outlined below[4][12][15]:

Caption: A simplified workflow for the synthesis of a key derivative.

Step-by-Step Protocol (Illustrative):

-

Activation: 1-(4-nitrophenyl)-2-piperidone is reacted with an activating agent like phosphorus pentachloride.[15] This step is typically performed in an inert solvent.

-

Nucleophilic Substitution: The resulting reactive intermediate is then treated with morpholine.[12][15] The morpholine acts as a nucleophile, displacing a leaving group to form the final product.

-

Workup and Isolation: The reaction mixture is quenched, typically with water, and the product is extracted with an organic solvent.[12][15] The final product is then isolated by filtration and dried.[12]

The reactivity of the core is characterized by the enamine system within the dihydropyridinone ring. The double bond can potentially undergo reduction.[12] The lactam carbonyl group can also participate in various reactions, although this is less commonly exploited when the molecule is used as an intermediate.

Role as a Pharmaceutical Intermediate in Apixaban Synthesis

The primary significance of 3-morpholino-5,6-dihydropyridin-2(1H)-one derivatives is their role as key intermediates in the synthesis of Apixaban.[1][2][3][4][5] The general synthetic strategy involves the elaboration of the N1-phenyl substituent and subsequent coupling reactions to build the final pyrazole-carboxamide structure of Apixaban.

Caption: The role of the scaffold in the synthesis of Apixaban.

The 1-(4-nitrophenyl) derivative is a common starting point.[1][12] The nitro group is reduced to an amine, yielding the 1-(4-aminophenyl) derivative.[9][11] This amino group is then further functionalized in subsequent steps to complete the synthesis of Apixaban. The high purity and stability of these intermediates are critical for ensuring the quality and yield of the final active pharmaceutical ingredient.[1]

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling 3-morpholino-5,6-dihydropyridin-2(1H)-one derivatives.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]

-

Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.[7]

-

Disposal: Dispose of waste in accordance with local regulations.[7]

Specific safety data sheets (SDS) for each derivative should be consulted for detailed handling and emergency procedures.

Conclusion

The 3-morpholino-5,6-dihydropyridin-2(1H)-one scaffold is a cornerstone in the synthesis of the anticoagulant Apixaban. Its derivatives, particularly the 1-(4-nitrophenyl) and 1-(4-aminophenyl) analogues, are well-characterized compounds with distinct physicochemical and spectral properties. A comprehensive understanding of the chemistry of this core structure is paramount for professionals in the pharmaceutical industry, enabling the development of robust and efficient synthetic processes for life-saving medications. The high stability and specific reactivity of these intermediates underscore their importance in modern drug manufacturing.

References

-

PubChem. (n.d.). 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone. Retrieved from [Link]

-

V & V Pharma Industries. (n.d.). 3-Morpholino-1-(4-Nitrophenyl)-5,6-Dihydropyridin-2(1H)-One Manufacturer, Supplier, and Exporter in India. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. (n.d.). ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]

Sources

- 1. 3-Morpholino-1-(4-Nitrophenyl)-5,6-Dihydropyridin-2(1H)-One [vandvpharma.com]

- 2. innospk.com [innospk.com]

- 3. 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one , 95% , 1267610-26-3 - CookeChem [cookechem.com]

- 4. wjpsonline.com [wjpsonline.com]

- 5. 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one - Zhejiang Hengkang Pharmaceutical [en.hengkangpharm.cn]

- 6. 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | C15H17N3O4 | CID 21936809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone | C15H19N3O2 | CID 66571904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

- 10. 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one | 545445-44-1 [chemicalbook.com]

- 11. Buy 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 [smolecule.com]

- 12. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 503615-03-0 [chemicalbook.com]

- 13. 1267610-26-3|1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data Analysis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a key intermediate in the synthesis of the anticoagulant drug Apixaban.[1][2] A thorough analysis of its spectroscopic data is crucial for ensuring its identity, purity, and consistency, which are critical quality attributes in pharmaceutical manufacturing. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While publicly available experimental spectra for this specific intermediate are limited, this guide offers a detailed theoretical analysis of the expected spectral features based on its molecular structure. Methodologies for data acquisition and interpretation are also presented to provide a comprehensive framework for researchers.

Introduction

1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS No. 1267610-26-3) is a pivotal building block in the synthetic pathway of Apixaban, a potent, orally bioavailable, and selective inhibitor of coagulation factor Xa.[2] The molecular formula of this intermediate is C₁₅H₁₉N₃O₂, with a molecular weight of 273.33 g/mol .[3] Its structural integrity and purity are paramount to the successful synthesis of the final active pharmaceutical ingredient (API). Spectroscopic techniques are indispensable tools for the unambiguous structural elucidation and purity assessment of such pharmaceutical intermediates.

This guide delves into the theoretical and practical aspects of the spectroscopic analysis of this compound, providing a valuable resource for researchers and quality control analysts in the pharmaceutical industry.

Molecular Structure and Key Functional Groups

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. The structure of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is presented below:

Figure 2. Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic characterization of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a critical step in ensuring the quality and consistency of Apixaban synthesis. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this key intermediate. By understanding the theoretical basis of these spectroscopic techniques and the expected spectral features, researchers and analysts can confidently verify the identity and purity of this compound, contributing to the overall safety and efficacy of the final drug product. Further studies reporting the experimental spectra would be a valuable contribution to the scientific community.

References

A comprehensive list of references will be provided upon the availability of specific experimental data sources. The information presented in this guide is based on established principles of spectroscopic interpretation and publicly available data on the physical properties of the compound.

Sources

- 1. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone(1267610-26-3) 1H NMR [m.chemicalbook.com]

- 2. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

- 3. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone | C15H19N3O2 | CID 66571904 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Factor Xa Inhibitory Potential of Novel Dihydropyridinones

To Our Valued Research Community,

Upon extensive review of current scientific literature and patent databases, it has become evident that the exploration of dihydropyridinone scaffolds as direct Factor Xa (FXa) inhibitors is not a currently documented area of research. While the dihydropyridine core is well-established in other therapeutic areas, its application to FXa inhibition appears to be a novel, yet unexploited, concept.

Therefore, to provide a scientifically rigorous and actionable guide for researchers in anticoagulant drug discovery, this document will pivot slightly. Instead of focusing on a non-existent class of compounds, we will present a comprehensive technical framework for the discovery, design, and validation of novel direct Factor Xa inhibitors.

This guide will use established inhibitor scaffolds, such as the pyrazolopyridone core found in Apixaban, as illustrative examples.[1][2] The principles, protocols, and strategic insights detailed herein are directly applicable to the evaluation of any novel chemotype, including the hypothetical dihydropyridinone class, for its potential as a Factor Xa inhibitor.

A Technical Guide to the Discovery and Development of Novel Direct Factor Xa Inhibitors

Part 1: Factor Xa - The Convergent Point in Coagulation and a Prime Antithrombotic Target

The blood coagulation cascade is a complex, enzyme-driven process essential for hemostasis. It consists of two primary initiating pathways: the intrinsic (contact activation) and extrinsic (tissue factor) pathways.[2] Both of these cascades converge at the activation of Factor X to its enzymatic form, Factor Xa (FXa).[1]

FXa's critical role is to catalyze the conversion of prothrombin into thrombin, the enzyme directly responsible for fibrin clot formation.[3] Each molecule of FXa can lead to the generation of over 1,000 thrombin molecules, representing a massive amplification step in the coagulation process.[2] This strategic position makes FXa an ideal target for anticoagulant therapy.[1] Inhibiting this single upstream enzyme effectively blocks the downstream thrombin burst from both pathways, thereby preventing thrombus formation.[4]

Direct oral anticoagulants (DOACs) that selectively target FXa have demonstrated significant clinical advantages over older anticoagulants like warfarin, including a predictable dose-response and a reduced need for routine monitoring.[5] The ongoing challenge and opportunity lie in discovering new chemical scaffolds that offer improved efficacy, safety profiles, or specific reversal agents.[1][6]

Part 2: Rational Design of Novel FXa Inhibitors

The active site of FXa is a well-defined cavity with distinct sub-pockets that are crucial for inhibitor binding. Structure-based drug design (SBDD) is therefore a cornerstone of developing potent and selective inhibitors. The key pockets for inhibitor interaction are:

-

S1 Pocket: A deep, negatively charged pocket that accommodates positively charged or polar moieties of the inhibitor. In early inhibitors, this was often targeted with basic groups like amidines. However, modern inhibitors like Apixaban and Rivaroxaban utilize neutral, yet polar, groups to achieve high affinity while improving oral bioavailability.[7]

-

S4 Pocket: A large, hydrophobic pocket. Effective inhibitors typically feature an aromatic group that can engage in favorable π-π stacking interactions with aromatic residues in this pocket, such as Tyrosine (Y99) and Phenylalanine (F174).[8]

The design strategy for a novel scaffold, such as a dihydropyridinone, would involve computational modeling to dock the core structure into the FXa active site. The goal is to orient the scaffold in a way that allows for chemical modifications to be rationally appended, targeting these key S1 and S4 pockets to maximize binding affinity.

Part 3: Key Experimental Protocols for Inhibitor Validation

A hierarchical screening approach is essential for efficiently identifying and optimizing lead compounds. This process moves from high-throughput biochemical assays to more complex plasma-based and in vivo models.

Protocol 1: In Vitro Enzymatic Inhibition Assay

Causality: This is the primary screen to determine if a compound directly inhibits the enzymatic activity of purified human FXa. It provides a direct measure of potency (IC50 or Ki) and is crucial for initial structure-activity relationship (SAR) studies.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and BSA).

-

Reconstitute purified human Factor Xa enzyme to a working concentration (e.g., 0.5 nM).

-

Prepare a chromogenic substrate specific for FXa (e.g., S-2222) in the assay buffer.

-

Serially dilute test compounds in DMSO, followed by a further dilution in assay buffer to achieve final desired concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of serially diluted test compound or vehicle control (DMSO in buffer) to appropriate wells.

-

Add 50 µL of the FXa enzyme solution to all wells and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the chromogenic substrate solution to all wells.

-

Immediately measure the rate of color development (change in optical density at 405 nm) over 5-10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-